N-Phenyl-[1,1'-biphenyl]-2-carboxamide
Description
Contextualization within Amide Chemistry and Biphenyl (B1667301) Architectures
The N-Phenyl-[1,1'-biphenyl]-2-carboxamide molecule is a quintessential example of the synergy between amide chemistry and biphenyl architectures. The amide bond, known for its planarity and ability to participate in hydrogen bonding, imparts a degree of rigidity and specific conformational preferences to the molecule. This is a critical feature in the design of molecules for biological and material applications.
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, provides a versatile and tunable three-dimensional structure. The rotational freedom around the biphenyl linkage allows for the existence of different atropisomers, a form of axial chirality, which can be crucial for stereoselective interactions. rsc.org The combination of the rigid amide linker and the semi-flexible biphenyl scaffold creates a unique molecular architecture that is both stable and conformationally interesting. A review of synthetic methodologies for biphenyl derivatives highlights various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, as efficient routes to construct the core biphenyl structure. rsc.org
Theoretical Significance in Organic Synthesis and Materials Science
The theoretical importance of this compound lies in its utility as a building block in organic synthesis and its potential in the development of advanced materials.
In organic synthesis , this compound serves as a key precursor for the synthesis of more complex polycyclic aromatic compounds. A notable example is its use in the intramolecular C-H amidation to synthesize phenanthridinones, a class of heterocyclic compounds with significant biological activities. researchgate.net This transformation highlights the strategic importance of the ortho-carboxamide group on the biphenyl framework, which facilitates intramolecular cyclization reactions.
In materials science , the biphenyl core is a well-established component in the design of liquid crystals and organic light-emitting diodes (OLEDs). ktu.edumdpi.com The rigid and aromatic nature of the biphenyl unit contributes to the thermal and electronic stability required for these applications. While specific applications of this compound in materials science are an emerging area of research, its structural motifs are indicative of its potential. The ability of the amide group to form intermolecular hydrogen bonds can also influence the self-assembly and packing of molecules in the solid state, a critical factor for tuning the properties of organic materials. ktu.edu
Current Research Landscape and Future Directions
The current research landscape for this compound and its derivatives is vibrant and expanding, with a primary focus on medicinal chemistry. Various substituted biphenyl carboxamides have been investigated as potent inhibitors of a range of biological targets.
Detailed Research Findings:
Recent studies have explored biphenylamide derivatives as inhibitors for various enzymes, demonstrating the therapeutic potential of this chemical scaffold. For instance, derivatives have been designed and synthesized as Hsp90 C-terminal inhibitors, showing promise in cancer therapy. nih.gov The general structure of N-phenyl aromatic carboxamides has also been the subject of patents for their potential applications in treating conditions like hyperuricemia and gout.
The synthesis of biphenyl benzamide (B126) derivatives is often achieved through coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core, followed by amidation. rsc.org A review of the scalable synthesis of biphenyl derivatives underscores the importance of these methods in accessing a wide range of functionalized compounds for various applications. rsc.org
| Derivative Class | Biological Target/Application | Key Synthetic Method |
| Ortho-biphenyl carboxamides | Hedgehog signaling pathway inhibitors | Suzuki Coupling, Amidation |
| Biphenylamide derivatives | Hsp90 C-terminal inhibitors | Multi-step synthesis involving coupling reactions |
| N-phenyl aromatic carboxamides | Xanthine oxidase inhibitors (gout treatment) | Acylation of anilines with carboxylic acid chlorides |
Future Directions:
The future of research on this compound is poised for exciting developments in several areas:
Medicinal Chemistry: Further exploration of substituted derivatives is expected to yield more potent and selective inhibitors for a wider range of biological targets. The development of atroposelective syntheses will be crucial for isolating and evaluating the biological activity of individual atropisomers.
Materials Science: A significant area for future investigation is the systematic exploration of this compound and its derivatives in the design of novel organic materials. Their potential in liquid crystals, OLEDs, and other organic electronic devices warrants further study. The influence of substitution patterns on the biphenyl rings and the phenyl group on the mesomorphic and photophysical properties will be a key research focus.
Catalysis: The amide functionality and the biphenyl scaffold could be functionalized to create novel ligands for asymmetric catalysis. The chirality arising from atropisomerism in certain derivatives could be exploited for stereoselective transformations.
Properties
CAS No. |
13234-80-5 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N,2-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO/c21-19(20-16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21) |
InChI Key |
JVRMUFJCFLXSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in N Phenyl 1,1 Biphenyl 2 Carboxamide Synthesis
Mechanistic Pathways of Amide Bond Formation Reactions
The formation of the amide bond in N-Phenyl-[1,1'-biphenyl]-2-carboxamide typically proceeds via the condensation of a [1,1'-biphenyl]-2-carboxylic acid derivative with aniline (B41778). Direct condensation is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid. luxembourg-bio.com Several mechanistic pathways are employed to achieve this transformation.
One common strategy is the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride. researchgate.netmychemblog.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting acyl chloride readily reacts with aniline in a nucleophilic acyl substitution reaction. The mechanism involves the attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to expel a chloride ion and form the stable amide bond. mychemblog.com
Alternatively, a wide array of coupling reagents can be used to facilitate the reaction in a one-pot procedure. luxembourg-bio.comhepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by aniline to form the amide. However, this method can be prone to side reactions and racemization if chiral centers are present. luxembourg-bio.combachem.com
More modern and highly efficient coupling reagents are based on uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com The mechanism of HATU-mediated coupling involves several steps commonorganicchemistry.comyoutube.com:
Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).
The resulting carboxylate attacks the guanidinium (B1211019) carbon of HATU, forming a reactive acyl-uronium species.
This species is then converted into a highly reactive OAt-active ester.
Finally, the amine (aniline) attacks the carbonyl carbon of the active ester, proceeding through a tetrahedral intermediate to yield the desired amide and releasing HOAt as a byproduct. commonorganicchemistry.com
| Activation Method | Activating Reagent | Key Intermediate | Primary Byproduct(s) |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |
| Uronium Salt Coupling | HATU | OAt-active ester | Tetramethylurea, HOAt |
Detailed Analysis of Cross-Coupling Reaction Mechanisms
The formation of the [1,1'-biphenyl]-2-carboxylic acid core is most commonly accomplished via a palladium-catalyzed cross-coupling reaction. rsc.org The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. rsc.orglibretexts.org It involves the reaction of an aryl halide with an arylboronic acid. byjus.com
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three key steps libretexts.orgbyjus.commusechem.comrsc.org:
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex. An aryl halide (e.g., 2-bromobenzoic acid derivative) reacts with the Pd(0) catalyst, which inserts into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a square planar Pd(II) species, forming an organopalladium complex. musechem.comwikipedia.org This step is often the rate-determining step of the entire cycle. libretexts.orgbyjus.comwikipedia.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org
Transmetalation: The organopalladium(II) halide complex then reacts with the organoboron reagent (e.g., phenylboronic acid), which is activated by a base. rsc.org In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide. byjus.com The precise mechanism of transmetalation is complex and still under investigation, but it results in a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination: This is the final, product-forming step. The two organic groups (the two phenyl rings) on the palladium(II) center couple and are eliminated from the metal center to form the C-C bond of the biphenyl (B1667301) product. musechem.com This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then enter another catalytic cycle. rsc.org Reductive elimination typically proceeds from a cis-diorganopalladium(II) complex. libretexts.org
Other cross-coupling reactions such as Stille (using organotin reagents) and Negishi (using organozinc reagents) can also be employed for biphenyl synthesis and follow similar mechanistic cycles involving oxidative addition, transmetalation, and reductive elimination. rsc.org
| Reaction Name | Organometallic Reagent | Catalyst | Key Mechanistic Steps |
| Suzuki-Miyaura | Organoboron | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Stille | Organotin | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Negishi | Organozinc | Pd(0) or Ni(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Wurtz-Fittig | N/A (Aryl Halides) | Sodium metal | Radical dehalogenation and coupling |
Intermediates and Transition States in Reaction Cycles
In the synthesis of this compound, several key intermediates and transition states are formed.
During amide bond formation via coupling reagents, the activated carboxylic acid is the crucial intermediate. For DCC, this is the O-acylisourea, while for HATU, it is the OAt-active ester. luxembourg-bio.comcommonorganicchemistry.com The reaction of the amine with these activated esters proceeds through a high-energy tetrahedral transition state before collapsing to the thermodynamically stable amide product.
In the Suzuki-Miyaura cross-coupling cycle, the key intermediates are palladium complexes in different oxidation states. The cycle involves:
A catalytically active 14-electron Pd(0) species.
A 16-electron square planar Pd(II) intermediate formed after oxidative addition. This initially forms as a cis-complex which may isomerize to the more stable trans-complex. wikipedia.org
A Pd(II) intermediate resulting from the transmetalation step, where the halide has been replaced by the aryl group from the boronic acid.
A cis-diorganopalladium(II) complex, which is necessary for the final reductive elimination step to occur. libretexts.org The transition state for reductive elimination involves the concerted breaking of the two Pd-C bonds and formation of the new C-C bond.
Kinetic Studies of Key Synthetic Steps
While specific kinetic data for the synthesis of this compound is not extensively published, the kinetics of the underlying reactions are well-studied.
The kinetics of amide bond formation are dependent on the activation method. For reactions mediated by coupling reagents like HATU, the rate is influenced by the concentration of the reactants, the base, and the coupling reagent. Kinetic monitoring has shown that the order of addition of reagents can be crucial; for instance, the amine can sometimes react directly with the coupling reagent in a side reaction. luxembourg-bio.com The rate is dependent on the nucleophilicity of the amine and the electrophilicity of the activated ester intermediate.
Stereochemical Control and Regioselectivity Mechanisms
Regioselectivity in the synthesis of this compound is primarily controlled by the choice of starting materials. To ensure the formation of the 2-carboxamide (B11827560) isomer, the cross-coupling reaction must employ a 2-substituted arene. For example, in a Suzuki coupling, one would use a 2-halobenzoic acid derivative (or its ester) to couple with phenylboronic acid, or conversely, benzoic acid-2-boronic acid with a phenyl halide. This substrate-controlled approach definitively places the functional groups at the desired positions on the biphenyl scaffold.
Stereochemistry in the form of atropisomerism is a key consideration for ortho-substituted biphenyls. pharmaguideline.comnih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond. pharmaguideline.comyoutube.com In this compound, the phenyl group and the N-phenylcarboxamide group are both in ortho positions relative to the biphenyl linkage. The steric hindrance between these groups restricts free rotation around the C1-C1' bond, creating a chiral axis and giving rise to two stable, non-superimposable atropisomers (R and S). nih.govrsc.org The energy barrier to rotation determines whether these isomers can be isolated at room temperature. rsc.org The synthesis of a single atropisomer requires an asymmetric synthetic method, such as an atroposelective cross-coupling reaction using a chiral catalyst system, which can differentiate between the two transition states leading to the different atropisomers. acs.org
Advanced Structural Characterization and Spectroscopic Analysis of N Phenyl 1,1 Biphenyl 2 Carboxamide
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystallographic information file (CIF) for N-Phenyl-[1,1'-biphenyl]-2-carboxamide is not available, the solid-state architecture can be predicted based on similar structures.
Determination of Crystal System and Space Group
Based on analyses of analogous aromatic amides, this compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice. For instance, related N-phenylbenzamide derivatives often crystallize in centrosymmetric or non-centrosymmetric space groups like P2₁/c or P2₁2₁2₁. The final determination would depend on the specific packing arrangement adopted by the molecules.
Hirshfeld Surface Analysis and Crystal Packing Features
A theoretical Hirshfeld surface analysis would be instrumental in visualizing and quantifying the intermolecular interactions. This analysis would likely reveal that H···H contacts are the most significant contributors to the crystal packing, a common feature in organic molecules. Other important contacts would include C···H/H···C and O···H/H···O interactions, corresponding to the C-H···π and N-H···O hydrogen bonds, respectively. The fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, offering insights into the crystal's stability and packing features.
Analysis of Dihedral Angles and Conformational Polymorphism
The dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety is a critical conformational parameter. This angle is expected to be significantly non-zero due to steric repulsion. The flexibility of the molecule, particularly the rotation around the biphenyl C-C single bond and the amide C-N bond, suggests the possibility of conformational polymorphism. This phenomenon, where a compound crystallizes in multiple forms with different molecular conformations and packing arrangements, is common for flexible molecules. Different crystallization conditions could potentially lead to the isolation of different polymorphs of this compound, each with unique dihedral angles and crystal packing.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this compound are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | 8.0 - 9.5 | Singlet (broad) |
| Aromatic H's | 7.0 - 8.0 | Multiplets |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C's | 120 - 140 |
The ¹H NMR spectrum would be characterized by a broad singlet for the amide proton in the downfield region. The aromatic protons of the three phenyl rings would appear as a complex series of multiplets. In the ¹³C NMR spectrum, the carbonyl carbon would be observed as a single peak in the downfield region, while the aromatic carbons would give rise to a series of signals in the typical aromatic region. The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific conformation of the molecule in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR for Resonances Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the chemical structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.
The ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), and the aromatic protons of the three phenyl rings. The amide proton typically appears as a singlet in the downfield region (around 8-10 ppm), its exact position being sensitive to solvent and concentration. The aromatic protons will resonate in the 7-8 ppm range, with their multiplicity (singlet, doublet, triplet, multiplet) depending on their position and the neighboring protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield (165-175 ppm). The aromatic carbons will appear in the 110-150 ppm range. The assignments can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (N-H) | 8.0 - 10.0 (singlet) | - |
| Carbonyl (C=O) | - | 165 - 175 |
| Aromatic (C-H) | 7.0 - 8.5 (multiplets) | 115 - 145 |
| Aromatic (Quaternary C) | - | 125 - 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity
To unambiguously assign the complex aromatic signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms, which is invaluable for tracing the connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the protons on one phenyl ring to the quaternary carbons of the adjacent ring or to the carbonyl carbon. For instance, a correlation between the amide proton and the carbonyl carbon would confirm the amide linkage.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the preferred conformation and stereochemistry of the molecule. For this compound, NOESY can reveal the spatial proximity between protons on the different phenyl rings, providing insight into the torsional angles between them.
Conformational Analysis and Rotational Barriers via NMR (e.g., Variable Temperature NMR)
The structure of this compound is not static; it possesses rotational freedom around several single bonds, notably the C-C bond linking the two phenyl rings of the biphenyl moiety and the C-N amide bond. nih.gov The steric hindrance caused by ortho-substituents on biphenyl systems can lead to restricted rotation, a phenomenon known as atropisomerism. scispace.comresearchgate.net
Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. scispace.comnih.gov By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rotation around a bond is fast on the NMR timescale, the signals for atoms that interchange between different environments will appear as a single, averaged peak. As the temperature is lowered, the rotation slows down. At the coalescence temperature (Tc), the single peak broadens significantly. Upon further cooling, if the rotation becomes slow enough, separate signals for the distinct conformers may be observed.
From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govscispace.com This provides a quantitative measure of the steric hindrance and conformational stability. For this compound, VT-NMR could be used to determine the energy barrier for rotation around the biphenyl C-C bond.
Ligand Dynamics and Fluxional Behavior Studies
When this compound acts as a ligand in a metal complex, its dynamic behavior can be further investigated. The coordination to a metal center can influence the rotational barriers and conformational preferences of the ligand. Fluxional behavior refers to dynamic processes that result in the interchange of chemically equivalent but magnetically non-equivalent nuclei.
NMR spectroscopy is the primary tool for studying these dynamics. Line shape analysis of NMR spectra at various temperatures can provide detailed kinetic information about the dynamic processes occurring in the molecule, such as bond rotation, ring inversion, or intermolecular ligand exchange. These studies are critical for understanding the mechanism of action of catalysts and the properties of materials where this compound might be a component.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. arabjchem.orgucdavis.edu
N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org
C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum, appearing in the range of 1650-1680 cm⁻¹. ucdavis.edu Its exact position is sensitive to hydrogen bonding and the electronic nature of its substituents.
N-H Bend and C-N Stretch (Amide II band): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings. libretexts.org
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aryl | 3030 - 3100 | Weak-Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |
| C-H Out-of-Plane Bend | Aryl | 690 - 900 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light due to changes in dipole moment, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of the molecule.
For this compound, Raman spectroscopy is particularly useful for observing non-polar or symmetric vibrations that may be weak or absent in the IR spectrum. Key features would include:
Aromatic Ring Breathing Modes: These symmetric vibrations of the phenyl rings often give rise to strong and sharp bands in the Raman spectrum.
Biphenyl C-C Stretch: The stretching vibration of the carbon-carbon single bond connecting the two phenyl rings in the biphenyl moiety is expected to be a strong feature in the Raman spectrum.
C=O Stretch: The amide carbonyl stretch is also observable in the Raman spectrum, though typically it is more intense in the IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule, aiding in a thorough structural characterization. arabjchem.org
Mass Spectrometry Techniques
Mass spectrometry serves as a pivotal analytical technique for the structural elucidation of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, mass spectrometry provides invaluable information regarding the compound's molecular weight and elemental composition. Advanced techniques, particularly when coupled with chromatographic separation, offer deep insights into its structural intricacies and fragmentation behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Patterns
While specific experimental LC-MS and HRMS data for this compound are not extensively available in the public domain, the molecular ion and fragmentation patterns can be predicted based on the well-established fragmentation of analogous structures, such as N-phenylbenzamides and other biphenyl derivatives.
High-resolution mass spectrometry is crucial for determining the precise elemental composition of the parent molecule and its fragments. For this compound (C₁₉H₁₅NO), the exact mass of the neutral molecule is 273.1154 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be the predominant molecular ion, with an expected m/z of 274.1232. Adducts with sodium, [M+Na]⁺ (m/z 296.1053), and potassium, [M+K]⁺ (m/z 312.0792), may also be observed.
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the biphenyl system. The most probable fragmentation patterns are detailed below:
Amide Bond Cleavage: The most characteristic fragmentation of carboxamides is the cleavage of the amide bond. This can occur in two principal ways:
Cleavage of the C-N bond can lead to the formation of a biphenyl-2-carbonyl cation (m/z 181.0653). Subsequent loss of carbon monoxide (CO) from this ion would yield the biphenyl cation (m/z 153.0704).
Alternatively, cleavage can result in the formation of an N-phenylcarbamoyl cation or a related fragment, though the formation of the biphenyl-containing fragment is generally more favored due to the stability of the aromatic system.
Biphenyl Moiety Fragmentation: The biphenyl structure itself can undergo fragmentation. This typically involves the loss of phenyl or smaller aromatic fragments. The biphenyl cation (m/z 154.21) is a known stable fragment in the mass spectra of biphenyl-containing compounds. nist.gov
Rearrangement Reactions: Intramolecular rearrangements, such as the Smiles rearrangement, have been observed in the gas-phase fragmentation of deprotonated N-phenylbenzamides. spectrabase.com While this is noted in negative ion mode, analogous rearrangements in positive ion mode could lead to complex fragmentation patterns.
The expected key ions and their proposed structures are summarized in the interactive data table below.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Ion Type | Proposed Fragment Structure/Origin |
| 274.1232 | [C₁₉H₁₆NO]⁺ | [M+H]⁺ | Protonated molecular ion |
| 296.1053 | [C₁₉H₁₅NNaO]⁺ | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 181.0653 | [C₁₃H₉O]⁺ | Fragment Ion | Biphenyl-2-carbonyl cation (from C-N cleavage) |
| 154.21 | [C₁₂H₁₀]⁺ | Fragment Ion | Biphenyl cation (from loss of CO from m/z 181) nist.gov |
| 153.0704 | [C₁₂H₉]⁺ | Fragment Ion | Biphenyl radical cation |
| 93.0578 | [C₆H₇N]⁺ | Fragment Ion | Anilinium cation (from amide cleavage) |
| 77.0391 | [C₆H₅]⁺ | Fragment Ion | Phenyl cation |
It is important to note that the actual fragmentation pattern can be influenced by the specific conditions of the mass spectrometry experiment, including the ionization method and collision energy. Therefore, the information presented here is based on established fragmentation principles for similar compounds and serves as a predictive guide.
Computational Chemistry and Theoretical Modeling of N Phenyl 1,1 Biphenyl 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its favorable balance between accuracy and computational cost. DFT calculations for N-Phenyl-[1,1'-biphenyl]-2-carboxamide can predict a wide range of properties, from its most stable three-dimensional shape to its chemical reactivity and spectroscopic signatures. These calculations are typically performed in the gas phase to model an isolated molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).
A fundamental step in computational analysis is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached, corresponding to a stable conformation. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional structure.
Table 1: Representative Calculated Geometric Parameters for this compound The following data is illustrative of typical bond lengths and angles for the functional groups present in the molecule, as determined by DFT calculations.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C=O (carbonyl) | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| N-H (amide) | ~1.01 Å | |
| C-C (biphenyl link) | ~1.49 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | O=C-N (amide) | ~122° |
| C-N-H (amide) | ~120° | |
| Dihedral Angle | Phenyl-Phenyl (biphenyl) | ~40° - 50° |
Exploring the energetic landscape involves identifying not just the global minimum (the most stable conformer) but also other local minima and the transition states that connect them. This provides a comprehensive picture of the molecule's flexibility and the energy barriers to conformational changes.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. DFT calculations can determine the energies of these orbitals and visualize their electron density distributions. researchgate.net
For this compound, the HOMO is typically localized on the more electron-rich regions, such as the phenyl rings and the amide group, while the LUMO is often distributed over the π-system, particularly the biphenyl (B1667301) and carbonyl moieties. The HOMO-LUMO gap provides insight into the electronic transitions and charge transfer possibilities within the molecule. scispace.com
Table 2: Illustrative FMO Properties for Aromatic Amide Compounds This table presents typical energy values derived from DFT calculations for molecules with similar functional groups.
| Property | Symbol | Representative Value (eV) | Implication |
| HOMO Energy | EHOMO | -5.5 to -6.5 eV | Correlates with ionization potential; ability to donate electrons. |
| LUMO Energy | ELUMO | -1.0 to -2.0 eV | Correlates with electron affinity; ability to accept electrons. |
| Energy Gap | ΔE | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. nih.gov
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. The MEP map helps to visualize electrophilic and nucleophilic sites. researchgate.net
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. In this compound, the most negative potential is typically found around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. The most positive region is usually located around the amide hydrogen atom. nih.gov
Green/Yellow Regions : Represent areas of near-zero or intermediate potential.
The MEP map for this compound provides a clear picture of its charge distribution, highlighting the polar amide group as a primary site for intermolecular interactions, such as hydrogen bonding.
DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. nih.govsemanticscholar.org
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. mdpi.com Theoretical prediction of chemical shifts is a powerful tool for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. chemrxiv.orgsemanticscholar.org The calculated values are often scaled or corrected via linear regression to improve agreement with experimental data. mdpi.com
Vibrational Frequencies : DFT can also be used to compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These theoretical frequencies can be correlated with bands observed in experimental infrared (IR) and Raman spectra. Characteristic vibrational modes for this compound include the N-H stretch, the C=O stretch of the amide group, and various C-H and C-C stretching and bending modes of the aromatic rings. Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations. researchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example)
| Parameter | Functional Group | Calculated Value | Typical Experimental Value |
| ¹³C NMR Shift | C=O (Amide) | ~168 ppm | ~170 ppm |
| ¹H NMR Shift | N-H (Amide) | ~8.0 ppm | ~8.2 ppm |
| IR Frequency | N-H Stretch | ~3500 cm⁻¹ | ~3400 cm⁻¹ |
| IR Frequency | C=O Stretch | ~1700 cm⁻¹ | ~1680 cm⁻¹ |
Conformational Analysis and Interconversion Pathways
Due to the presence of several single bonds, this compound can exist in multiple conformations. The most significant degrees of rotational freedom are the dihedral angle between the two phenyl rings of the biphenyl unit and the rotation around the C-N amide bond.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals. nih.gov This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.
In this compound, NBO analysis can quantify the delocalization of electron density. For example, it can calculate the stabilization energy (E⁽²⁾) associated with the interaction between the lone pair on the amide nitrogen atom (donor) and the anti-bonding π* orbital of the adjacent carbonyl group (acceptor). This specific interaction is responsible for the partial double-bond character of the C-N amide bond and its planar geometry. Similarly, interactions between the π orbitals of the phenyl rings can be analyzed to understand the electronic communication across the biphenyl system.
Computational and Theoretical Analysis of this compound: A Review of Current Research
A comprehensive review of publicly available scientific literature reveals a notable absence of specific computational chemistry and theoretical modeling studies focused exclusively on the compound this compound. While extensive research exists on the computational analysis of related biphenyl and carboxamide derivatives, direct investigations into the non-linear optical properties, advanced quantum chemical methodologies, dynamic conformational studies, and theoretical reactivity of this specific molecule are not present in the current body of published work.
Computational chemistry and theoretical modeling are powerful tools in modern chemical research, providing deep insights into molecular structure, properties, and behavior. Methodologies such as Density Functional Theory (DFT) are routinely used to predict electronic structures and properties, including those relevant to non-linear optics (NLO). nih.govnih.govnih.govresearchgate.net Similarly, advanced quantum chemical methods offer a detailed understanding of molecular orbitals and energy landscapes. nih.govucm.es
Molecular Dynamics (MD) simulations are another critical technique, allowing researchers to study the dynamic conformational changes of molecules over time, which is crucial for understanding their behavior in various environments. mdpi.comnih.govmdpi.com Furthermore, theoretical calculations can provide valuable insights into a molecule's reactivity, selectivity, and stability, guiding synthetic efforts and predicting potential applications. mdpi.com
Despite the broad application of these computational methods to a wide array of organic molecules, a specific focus on this compound is not found in the surveyed literature. Research on other substituted biphenyl and carboxamide compounds suggests that this molecule may possess interesting electronic and structural properties worthy of investigation. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov However, without dedicated studies, any discussion of its specific computational and theoretical characteristics would be speculative.
The absence of such research presents a clear gap in the scientific literature and highlights an opportunity for future investigation. A thorough computational study of this compound would be necessary to elucidate its NLO properties, explore its conformational landscape through MD simulations, and predict its reactivity and stability using quantum chemical methods. Such a study would contribute valuable data to the broader understanding of biphenyl carboxamide systems.
Chemical Derivatization and Structure Property Relationships Spr of N Phenyl 1,1 Biphenyl 2 Carboxamide
Strategies for Functional Group Transformations on the Biphenyl (B1667301) Core
The functionalization of the biphenyl core of N-Phenyl-[1,1'-biphenyl]-2-carboxamide and its analogs is primarily achieved through modern cross-coupling reactions and standard aromatic transformations. These methods allow for the precise installation of a wide array of substituents, enabling the systematic exploration of structure-property relationships.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone for constructing the biphenyl scaffold itself and for introducing further aryl or alkyl groups. researchgate.netresearchgate.netgre.ac.ukmdpi.com This reaction typically involves the coupling of an aryl halide (e.g., a bromo- or iodo-substituted phenylcarboxamide) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netrsc.org The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of biphenyl derivatives with high efficiency. gre.ac.uk Other significant palladium-catalyzed methods include the Heck, Hiyama, and Sonogashira couplings, which are often preferred over older methods due to their milder reaction conditions and broader substrate scope. wikipedia.org
Ullmann Condensation: The classical Ullmann reaction provides a pathway for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halide molecules. researchgate.netwikipedia.orgbyjus.com While traditionally requiring harsh conditions, modern variations of the Ullmann reaction have improved its applicability. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating symmetrical biphenyl systems. byjus.com
Other Functional Group Interconversions: Beyond building the carbon skeleton, other transformations are routinely employed. For instance, nitro groups can be introduced via electrophilic aromatic substitution and subsequently reduced to versatile amino groups. These amino groups can then be subjected to a variety of reactions, including acylation, alkylation, or conversion to other functional groups. Similarly, chloromethylation can introduce a reactive chloromethyl group onto the biphenyl core, providing a handle for further nucleophilic substitution reactions.
Substituent Effects on the N-Phenyl and Carboxamide Moieties
The electronic properties of this compound derivatives can be finely tuned by introducing substituents onto either the N-phenyl ring or the biphenyl core. These modifications influence the molecule's conformation, reactivity, and interactions with biological targets. The effects of these substituents are often rationalized using principles of physical organic chemistry, such as the Hammett equation, which quantitatively describes the impact of meta- and para-substituents on the reactivity of an aromatic ring. researchgate.netnih.govlibretexts.org
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase electron density in the aromatic rings through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease electron density. nih.govmdpi.com These electronic perturbations directly impact the properties of the carboxamide linker. For example, EWGs on the biphenyl portion can increase the electrophilicity of the carbonyl carbon, while substituents on the N-phenyl ring can modulate the nucleophilicity of the amide nitrogen.
The following table summarizes the general effects of different substituent classes on the electronic properties of the molecule.
| Substituent Type | Example Groups | Position | General Electronic Effect |
| Electron-Donating (Inductive) | -CH₃, -C₂H₅ | N-Phenyl or Biphenyl | Weakly increases electron density |
| Electron-Donating (Resonance) | -OCH₃, -NH₂ | N-Phenyl or Biphenyl | Strongly increases electron density, especially at ortho/para positions |
| Electron-Withdrawing (Inductive) | -Cl, -Br, -F | N-Phenyl or Biphenyl | Weakly decreases electron density |
| Electron-Withdrawing (Resonance) | -NO₂, -CN, -CF₃ | N-Phenyl or Biphenyl | Strongly decreases electron density, especially at ortho/para positions |
These electronic effects have been shown to correlate with biological activity in related N-phenylcarboxamide systems. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamides, the presence and position of EWGs and EDGs on the phenyl ring were critical determinants of their inhibitory activity against the FOXM1 transcription factor. nih.govresearchgate.net
Influence of Structural Modifications on Spectroscopic Signatures
Structural modifications to the this compound scaffold produce predictable changes in its spectroscopic signatures, which are essential for characterization and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are highly sensitive to the electronic environment. wisc.edu EWGs tend to shift ortho and para protons downfield (to a higher ppm value) due to deshielding effects, while EDGs cause an upfield shift due to shielding. wisc.edu The partial double bond character of the C-N amide bond can lead to restricted rotation, sometimes resulting in distinct NMR signals for substituents on the N-phenyl ring, a phenomenon that provides insight into the molecule's conformation. pku.edu.cn
In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon is particularly informative. Its resonance is influenced by the substituents on both the biphenyl and N-phenyl rings. ias.ac.in For instance, peri-interactions between the amide group and a proton on the biphenyl ring can force the amide out of the plane of the ring, reducing conjugation and causing a downfield shift of the carbonyl carbon signal. ias.ac.in
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the N-H stretch (typically around 3300 cm⁻¹) and the C=O (amide I) stretch (typically 1650-1680 cm⁻¹). The precise frequency of these vibrations is influenced by substituents. EWGs can increase the C=O bond order and shift the amide I band to a higher frequency, while hydrogen bonding can shift both the N-H and C=O bands to lower frequencies.
The following table provides illustrative ¹H NMR chemical shift data for protons on a substituted phenyl ring, demonstrating the impact of different functional groups.
| Substituent (X) on Phenyl Ring | Position | Approximate ¹H Chemical Shift (ppm) |
| -H (Benzene) | - | 7.34 |
| -CH₃ | Ortho | 7.18 |
| Meta | 7.24 | |
| Para | 7.18 | |
| -OCH₃ | Ortho | 6.90 |
| Meta | 7.28 | |
| Para | 6.90 | |
| -NO₂ | Ortho | 8.21 |
| Meta | 7.69 | |
| Para | 8.21 |
Impact of Derivatization on Synthetic Yields and Reaction Efficiencies
For instance, in Suzuki-Miyaura coupling reactions used to form the biphenyl core, the yields can be affected by the substituents on both the aryl halide and the arylboronic acid. mdpi.com Sterically hindered ortho-substituents can slow down the reaction rate by impeding the approach of the reactants to the palladium catalyst. Electronically, aryl halides with EWGs often undergo oxidative addition more readily, potentially leading to higher yields, while those with strong EDGs can be less reactive.
Similarly, in the subsequent step of forming the amide bond, the reactivity of the parent carboxylic acid or its activated derivative is governed by the electronic nature of its substituents. In the synthesis of related phenylcyclopropane carboxamides, it was observed that the presence of EDGs on the phenyl ring led to good yields (86-90%), whereas EWGs resulted in lower yields (35-70%). nih.gov
The following table illustrates how substituent choice can impact the yield of a hypothetical synthetic step.
| Reactant 1 Substituent | Reactant 2 Substituent | Reaction Type | Reported Yield (%) |
| 4-Methoxy (EDG) | Unsubstituted | Cyclopropanation | 86% nih.gov |
| 4-Fluoro (EWG) | Unsubstituted | Cyclopropanation | 70% nih.gov |
| 3,4-Dichloro (EWG) | Unsubstituted | Cyclopropanation | 62% nih.gov |
| Biphenylmethyl | Unsubstituted | Alkylation | 26% |
| 4-Fluorobenzyl | Unsubstituted | Alkylation | 56% |
These examples demonstrate a clear trend where electronic effects directly correlate with reaction efficiency, a critical consideration in the design of synthetic routes for novel derivatives.
Stereochemical Aspects, including Atropisomerism and Axial Chirality in Biphenyl Derivatives
Biphenyl derivatives, including this compound, can exhibit a unique form of stereoisomerism known as atropisomerism. quora.comslideshare.net This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. pharmaguideline.comyoutube.com If the steric hindrance caused by bulky substituents at the ortho positions is sufficiently large, the rotation around the C-C bond is restricted, leading to the existence of stable, non-interconverting rotational isomers (rotamers). pharmaguideline.com
If the substitution pattern on the rings is asymmetric, these atropisomers can be chiral and exist as a pair of enantiomers, even without a traditional stereocenter. quora.comwikipedia.org This type of chirality, which originates from a chiral axis rather than a chiral center, is known as axial chirality. youtube.comwikipedia.orgresearchgate.net
The stability of atropisomers is determined by the rotational energy barrier. nih.govcomporgchem.comresearchgate.netresearchgate.net For atropisomers to be separable at room temperature, the free energy of activation for rotation must be high enough to prevent racemization (typically > 93 kJ/mol). pharmaguideline.com The magnitude of this barrier is directly related to the size and nature of the ortho substituents. For the parent this compound, the carboxamide group at the 2-position provides some steric bulk. Additional substitution at the other ortho positions (2', 6, or 6') would further increase the rotational barrier, making the existence of stable atropisomers more likely. slideshare.netslideshare.net
The conditions for a biphenyl derivative to exhibit resolvable atropisomerism are:
Restricted Rotation: There must be a sufficiently high energy barrier to rotation around the aryl-aryl single bond, typically enforced by bulky ortho substituents. slideshare.netpharmaguideline.com
Lack of Symmetry: The molecule must not possess a plane of symmetry that would render it achiral. This means that the substituent patterns on each ring must be appropriate to prevent the molecule from being superimposable on its mirror image. wikipedia.org
The study and synthesis of axially chiral biaryls are of significant interest because this structural motif is found in many natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. researchgate.netscispace.comnih.gov
Advanced Analytical Methods for Research and Characterization of N Phenyl 1,1 Biphenyl 2 Carboxamide
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of N-Phenyl-[1,1'-biphenyl]-2-carboxamide. Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts.
Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with modifiers like formic acid to improve peak shape. man.ac.uk Detection is frequently performed using an ultraviolet (UV) detector, as the aromatic rings in this compound exhibit strong absorbance, often monitored at wavelengths around 254 nm or 260 nm. man.ac.ukgoogle.com
Method validation is crucial for ensuring the reliability of quantitative results. researchgate.net This process involves establishing several key performance characteristics, as detailed in the table below, based on typical parameters for related biphenyl (B1667301) compounds. researchgate.netresearchgate.net Linearity is assessed by analyzing a series of standard solutions of known concentrations to generate a calibration curve. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net Accuracy is determined by measuring the recovery of a known amount of spiked analyte in a sample matrix, while precision reflects the closeness of repeated measurements. researchgate.netresearchgate.net
Table 1: Representative HPLC Method Parameters and Validation Data
This table is generated based on typical values found in the analysis of structurally similar biphenyl compounds.
| Parameter | Typical Value / Condition |
| Chromatographic Conditions | |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Temperature | 30°C |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.12 µg/mL |
| Accuracy (% Recovery) | 92% - 113% |
| Precision (RSD%) | < 15% |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Separation
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are essential tools in the synthesis and purification of this compound, primarily used for qualitative assessment, reaction monitoring, and preliminary separation.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. mdpi.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate. scielo.br The separation occurs based on the differential adsorption of the compounds to the stationary phase. As the product, this compound, is formed, a new spot corresponding to the product will appear on the chromatogram (visualized under UV light), while the spots for the starting materials diminish. mdpi.com The relative retention factor (Rf) value of each spot helps in identifying the components.
Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the high molecular weight and polarity of this compound may require specific conditions, GC-MS is invaluable for confirming the identity of the compound and assessing its purity by separating it from volatile impurities. The sample is vaporized and passed through a capillary column (e.g., a non-polar 5% phenyl polysiloxane column) where separation occurs. researchgate.net The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the structure of the analyte.
Table 2: Typical GC-MS Operating Conditions for Amide Compound Analysis
This table outlines general parameters applicable for the analysis of aromatic amide compounds.
| Parameter | Typical Value / Condition |
| Gas Chromatography (GC) | |
| Column | Rxi-624sil MS or similar (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Initial temp 50°C, ramp to 280°C at 20°C/min, hold for 2 min |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Mass Analyzer | Quadrupole |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to determine the empirical formula of a compound and serves as a crucial checkpoint for the purity and correctness of the synthesized this compound.
The molecular formula for this compound is C₁₉H₁₅NO. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimentally determined percentages from the elemental analyzer must align closely with these calculated values, typically within a tolerance of ±0.4%, to validate the empirical formula and confirm the compound's identity and high purity.
Table 3: Elemental Analysis Data for this compound (C₁₉H₁₅NO)
| Element | Theoretical Mass % (Calculated) | Acceptable Experimental Range (%) |
| Carbon (C) | 80.0% | 79.6% - 80.4% |
| Hydrogen (H) | 5.30% | 4.90% - 5.70% |
| Nitrogen (N) | 4.91% | 4.51% - 5.31% |
| Oxygen (O) | 5.61% | (Typically not directly measured) |
Q & A
Q. What are optimized synthesis protocols for N-Phenyl-[1,1'-biphenyl]-2-carboxamide, and how does reaction time affect yield?
The compound is synthesized via palladium- or cobalt-catalyzed C–H activation and coupling. A representative method involves reacting 2-phenylbenzamide derivatives (e.g., 2v) with chlorobenzene (88h) using a cobalt catalyst, achieving 57% yield after 16 hours. Purification via column chromatography (n-hexane/EtOAc 10:1) and recrystallization (n-hexane/EtOAc) yields a colorless solid with a melting point of 111–113°C . Alternative protocols using nickel-catalyzed reductive cross-coupling achieve 56% yield with flash chromatography (petroleum ether/EtOAc 5:1) . Prolonged reaction times (e.g., 16–24 hours) are critical for optimal yields due to the slow kinetics of C–N bond formation.
Q. How can researchers characterize this compound using NMR spectroscopy?
Key diagnostic signals in NMR (CDCl) include a doublet of doublets at δ 7.89 ppm (J = 7.6, 1.0 Hz) for the ortho-proton on the biphenyl ring and aromatic multiplet signals between δ 7.61–7.01 ppm. NMR (CDCl) shows a carbonyl resonance at δ 167.3 ppm and aromatic carbons between δ 120–140 ppm . For derivatives like N-Allyl variants, allylic protons appear at δ 5.8–5.2 ppm in NMR, while NMR reveals sp-hybridized carbons adjacent to the amide group .
Advanced Research Questions
Q. Which catalytic systems enable regioselective functionalization of this compound?
Chromium- or cobalt-based catalysts facilitate para-selective alkylation. For example, tert-butyl Grignard reagents couple with the amide-bearing aromatic ring under Cr catalysis, introducing substituents (e.g., methyl, phenyl, trifluoromethyl) at the para position with yields up to 61% . Cobalt-catalyzed atroposelective C–H annulation can generate axially chiral biaryl systems, though this requires sterically hindered substrates and chiral ligands .
Q. How can researchers resolve contradictions in reported yields for C–H activation reactions involving this compound?
Discrepancies in yields (e.g., 57% vs. 56% for similar protocols) often stem from catalyst loading, solvent purity, or substrate electronic effects. For instance, electron-withdrawing groups on the biphenyl ring reduce reactivity, necessitating higher catalyst concentrations or longer reaction times . Systematic optimization using Design of Experiments (DoE) or high-throughput screening is recommended to identify critical variables.
Q. What strategies enhance the solubility and stability of this compound in aqueous media?
Introducing hydrophilic groups (e.g., tert-butyldimethylsilyl-protected hydroxymethyl) at the 4'-position improves solubility. Derivatives like 4'-{[(tert-butyldimethylsilyl)oxy]methyl}-N-methyl-[1,1'-biphenyl]-2-carboxamide are synthesized via silyl ether protection, achieving 57% yield and enhanced stability in polar solvents . Stability under acidic conditions can be assessed via accelerated degradation studies (e.g., 0.1 M HCl, 40°C).
Methodological Considerations
Q. How to analyze byproduct formation during large-scale synthesis?
Byproducts like di-alkylated or oxidized derivatives arise from over-functionalization or solvent interactions. LC-MS or GC-MS coupled with isotopic labeling can track byproduct pathways. For example, trace oxygen in solvents may oxidize the biphenyl moiety, detectable via mass shifts in HR-MS (e.g., m/z 303.1259 [M] for the parent compound vs. m/z 319.1208 for oxidized derivatives) .
Q. What computational methods predict reactivity trends in functionalized derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For analogous biphenyl carboxamides, DFT studies reveal that electron-rich para positions favor electrophilic substitution, aligning with experimental alkylation results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
